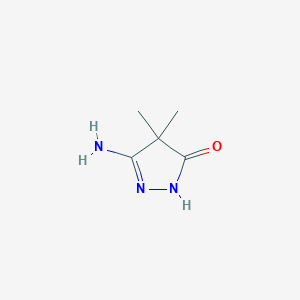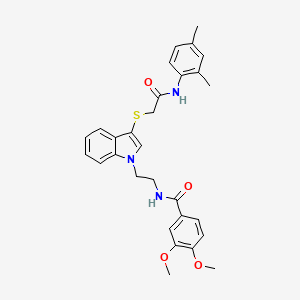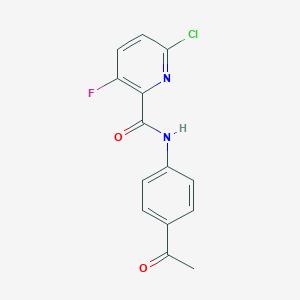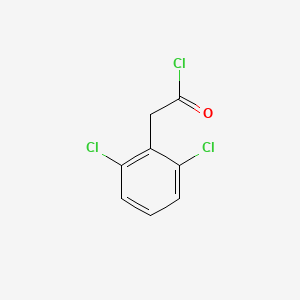
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-3,4-dimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound appears to be a derivative of 3,4-dihydroisoquinolin-2(1H)-yl, which is a structural motif found in various pharmacologically active molecules. The compound also contains a thiophene moiety and a benzamide group, suggesting potential for diverse biological activity. The specific compound has not been directly studied in the provided papers, but insights can be drawn from related research on dihydroisoquinoline derivatives and their synthesis, molecular structure, and chemical properties.
Synthesis Analysis
The synthesis of dihydroisoquinoline derivatives can be achieved through various methods. One approach is the hydroxyalkylation-initiated radical cyclization of N-allylbenzamide, which allows for the construction of 4-substituted 3,4-dihydroisoquinolin-1(2H)-one derivatives . Another method involves the oxidative tandem coupling of N-allylbenzamide with aryl aldehydes, which leads to the formation of 3,4-dihydroisoquinolinones through the simultaneous formation of two C(sp2)-C(sp3) bonds . These methods highlight the versatility of dihydroisoquinoline synthesis, which could potentially be applied to the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of dihydroisoquinoline derivatives is characterized by the presence of a six-membered heterocycle, which can influence the compound's biological activity. For instance, the conformation of the 3-hydroxyphenyl substituent in N-substituted cis-4a-(3-hydroxyphenyl)-8a-methyloctahydroisoquinolines can be either axial or equatorial, with the equatorial conformation being favored for antagonist activity at opioid receptors . This suggests that the stereochemistry and conformation of dihydroisoquinoline derivatives are crucial for their interaction with biological targets.
Chemical Reactions Analysis
Dihydroisoquinoline derivatives can undergo various chemical reactions, including radical cyclization and oxidative coupling, as mentioned in the synthesis analysis. Additionally, the presence of functional groups such as the benzamide moiety could allow for further chemical modifications, potentially leading to a wide range of chemical reactions that could be utilized to fine-tune the properties of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of dihydroisoquinoline derivatives are influenced by their molecular structure. For example, the presence of a 3,4-dihydroxyphenyl group in N-alkyl-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinolines affects their ability to dilate the renal artery, indicating that the hydroxy groups play a role in the compound's biological activity . The specific physical and chemical properties of the compound would need to be determined experimentally, but it is likely that the dihydroisoquinoline core, along with the thiophene and benzamide groups, would contribute to its solubility, stability, and reactivity.
科学的研究の応用
Synthetic Applications
N-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-3,4-dimethylbenzamide is a complex compound that might be involved in various synthetic pathways and chemical reactions due to its structural components, such as dihydroisoquinolin and thiophen-2-yl ethyl groups. For instance, the co-cyclization reactions of nitrogen-containing acetylenes, similar to components within this compound, induced by nickel complexes, have been explored for producing amino- and amido-indanes, isoindolines, and isoindolinones, showcasing its potential in synthetic organic chemistry for creating structurally diverse heterocycles (Duckworth et al., 1996).
Antitumor and Anticancer Research
Compounds related to N-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-3,4-dimethylbenzamide have been investigated for their potential in antitumor and anticancer applications. For example, derivatives of dihydroisoquinoline have shown promising activity in antitumor studies, indicating the relevance of similar compounds in the development of new anticancer agents. Specifically, certain isoquinoline derivatives have demonstrated potent topoisomerase I-targeting activity and cytotoxicity, suggesting that modifications on the isoquinoline core could yield compounds with significant antineoplastic properties (Ruchelman et al., 2004). Additionally, novel synthesis approaches for α-aminophosphonate derivatives featuring a 2-oxoquinoline structure have been explored, with some compounds displaying moderate to high antitumor activities against various cancer cell lines (Fang et al., 2016).
Potential Pharmacological Applications
Further research could explore the pharmacological applications of N-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-3,4-dimethylbenzamide and its derivatives. Given the interest in similar compounds for their biological activities, such as their roles in cellular proliferation and as potential sigma-2 receptor probes, there is a possibility that this compound could contribute to the development of novel therapeutic agents (Dehdashti et al., 2013; Xu et al., 2005).
特性
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2OS/c1-17-9-10-20(14-18(17)2)24(27)25-15-22(23-8-5-13-28-23)26-12-11-19-6-3-4-7-21(19)16-26/h3-10,13-14,22H,11-12,15-16H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USQIXBFBJQSVQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C4C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-3,4-dimethylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B3006300.png)

![3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carbohydrazide](/img/structure/B3006302.png)
![Ethyl [1-(2-ethoxybenzyl)-3-oxopiperazin-2-yl]acetate](/img/structure/B3006303.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-5,6,7,8-tetrahydroquinoline-3-carboxylic acid](/img/structure/B3006306.png)

![N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B3006312.png)
![4-[benzyl(methyl)sulfamoyl]-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3006313.png)
![N-[1-(aminomethyl)-2-methylcyclohexyl]-4-nitrobenzene-1-sulfonamide hydrochloride](/img/structure/B3006315.png)